

# Lanthionine ketimine discovery and history

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An In-depth Technical Guide to **Lanthionine Ketimine**: Discovery, History, and Core Mechanisms

## Abstract

**Lanthionine ketimine** (LK) is a naturally occurring sulfur-containing amino acid metabolite found in the mammalian brain.[1] Initially identified as a product of alternative transsulfuration pathways, research has evolved to recognize LK and its synthetic, cell-penetrating derivative, **lanthionine ketimine** ethyl ester (LKE), as potent neurotrophic and neuroprotective agents.[1] [2] This document provides a comprehensive overview of the discovery of LK, its biochemical synthesis, key signaling pathways, and the experimental methodologies used to elucidate its function. Quantitative data from foundational and preclinical studies are summarized, and core biological and experimental processes are visualized through detailed diagrams. This guide is intended for researchers and professionals in neuroscience and drug development.

## Discovery and Historical Timeline

The story of **lanthionine ketimine** begins not with a direct search, but through the meticulous study of metabolic disorders.

- 1980s - The Cavallini School: The journey started in the laboratory of Dorian Cavallini, who was investigating the unique molecules excreted by patients with cystathioninuria, a genetic disorder affecting the transsulfuration pathway.[2] This research led to the identification of several novel sulfur-containing cyclic ketimines.[2]

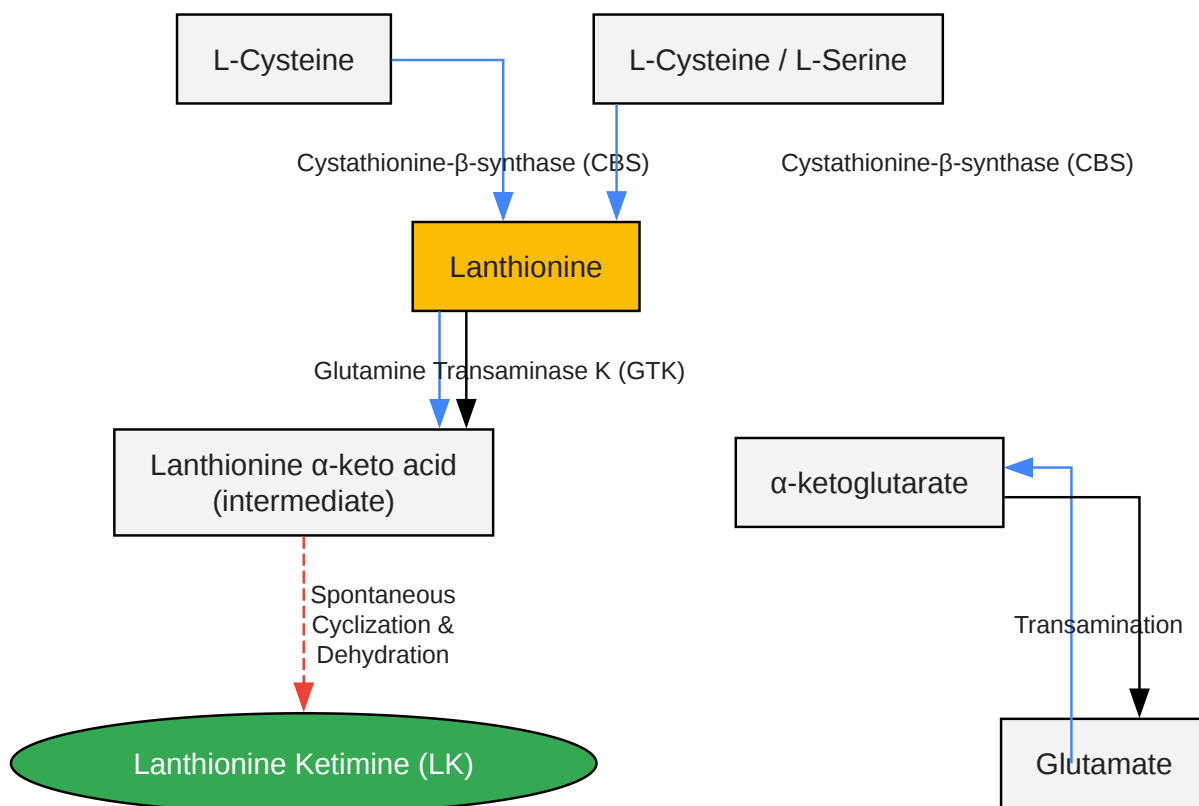
- 1983-1985 - First Identification: Cavallini and his colleagues formally recognized **lanthionine ketimine** as a natural metabolite in 1983.[\[1\]](#) By 1985, they had successfully identified its reduced form, 1,4-thiomorpholine-3,5-dicarboxylic acid (TDMA), in extracts from bovine brain.[\[2\]](#)
- 1987 - Presence in Humans: The same group later reported the presence of these molecules in human urine samples, confirming LK as an endogenous human metabolite.[\[2\]](#)
- Nomenclature: While historically named **lanthionine ketimine**, the molecule exists in equilibrium primarily as its enamine tautomer. Therefore, a more chemically accurate name is lanthionine ketenamine, though the abbreviation "LK" is universally retained.[\[2\]](#)
- 2010 - A Therapeutic Leap: A significant advancement came when Hensley's group developed a synthetic, cell-permeable ethyl ester prodrug of LK, known as LKE.[\[2\]](#) This derivative demonstrated significant neuroprotective activity, renewing interest in LK's biochemistry and therapeutic potential.[\[2\]](#) Subsequent research has shown LKE to be effective in multiple preclinical models of neurodegenerative diseases, including Alzheimer's disease, amyotrophic lateral sclerosis (ALS), multiple sclerosis (MS), stroke, Parkinson's disease, and spinal cord injury.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

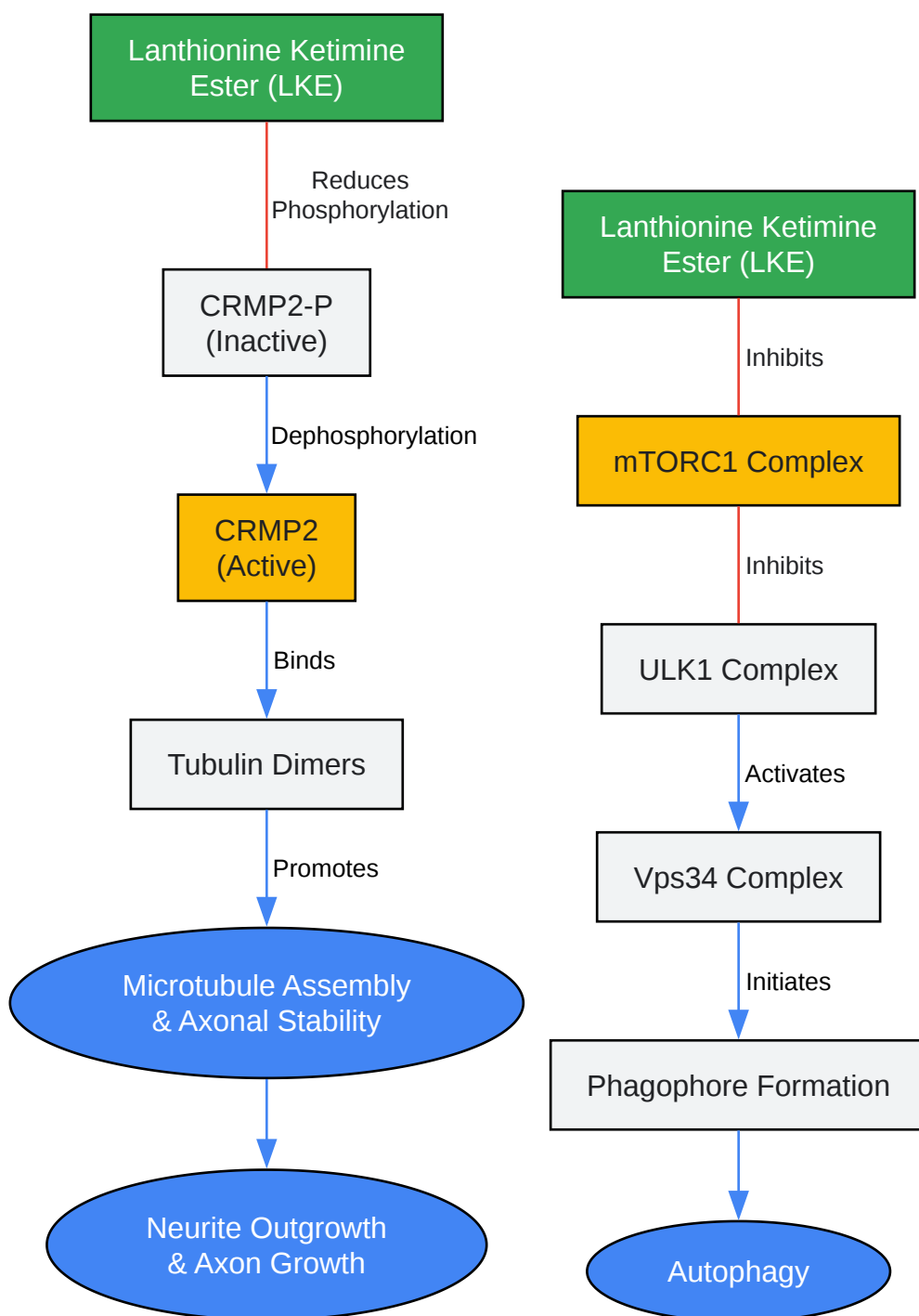
## Biochemistry and Biosynthesis

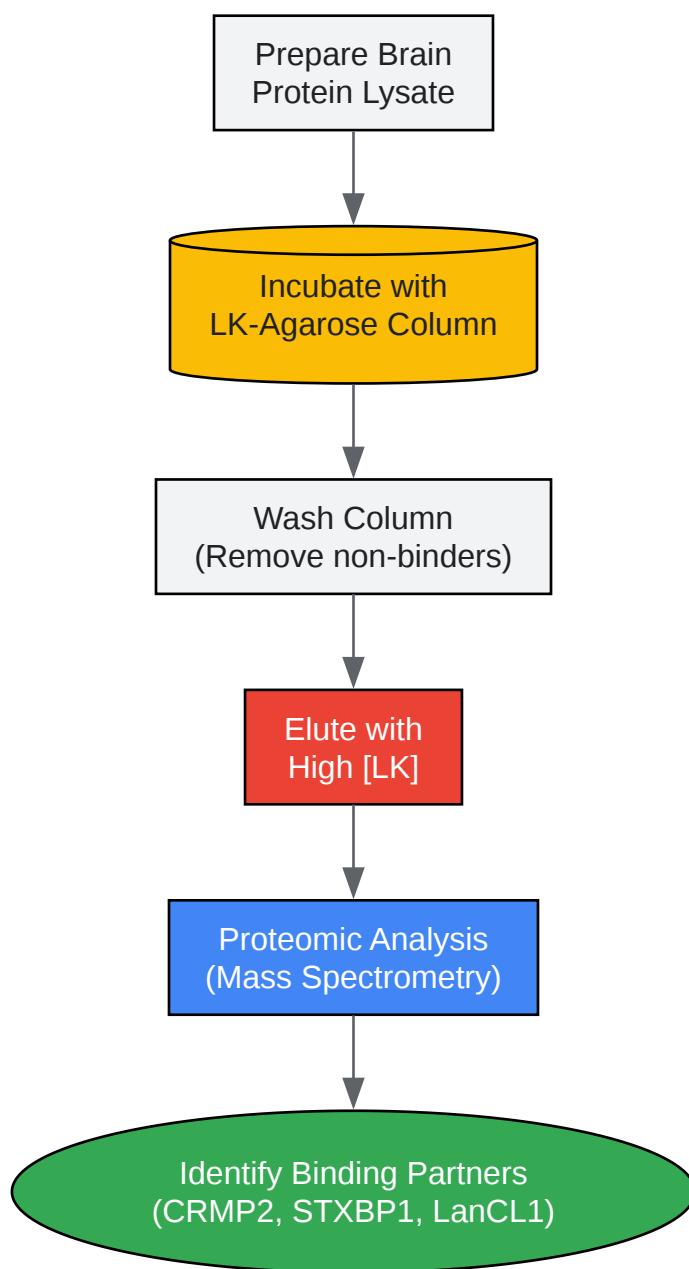
**Lanthionine ketimine** is not a direct product of a dedicated enzymatic pathway but rather arises from the interplay of transsulfuration and amino acid metabolism.

The formation begins with the amino acid lanthionine. Lanthionine is synthesized when the enzyme cystathionine- $\beta$ -synthase (CBS), a key component of the transsulfuration pathway, catalyzes an alternative reaction condensing two molecules of cysteine (or one cysteine and one serine).[\[1\]](#)[\[6\]](#)[\[7\]](#)

Subsequently, lanthionine serves as a substrate for the enzyme glutamine transaminase K (GTK), also known as kynurenine aminotransferase-1 (KAT-1).[\[2\]](#)[\[8\]](#) This enzyme catalyzes a transamination reaction to produce the corresponding  $\alpha$ -keto acid of lanthionine. This intermediate is unstable and rapidly undergoes an intramolecular cyclization and dehydration to form the stable cyclic structure of **lanthionine ketimine**.[\[2\]](#)[\[7\]](#)







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